(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Overview
Description
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique structure that combines a piperidine ring with an ethanol group and a bicyclic heptane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethanol group. The final step involves the attachment of the bicyclic heptane derivative through a methanesulfonate linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ketone group in the bicyclic heptane derivative can be reduced to form an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield (S)-2-(Piperidin-2-yl)acetaldehyde or (S)-2-(Piperidin-2-yl)acetic acid.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the bicyclic heptane derivative can modulate the activity of these targets. The methanesulfonate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-2-yl)ethanol: Lacks the bicyclic heptane derivative.
(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate: Lacks the piperidine ring.
Uniqueness
The combination of the piperidine ring, ethanol group, and bicyclic heptane derivative in (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate makes it unique
Properties
IUPAC Name |
2-piperidin-2-ylethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSUPYXLHXAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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